1-(2-Aminopyridin-3-yl)pyrrolidin-2-one
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Overview
Description
1-(2-Aminopyridin-3-yl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidin-2-ones, which are γ-lactams. These compounds are known for their diverse biological activities and functional properties. The structure of this compound consists of a pyrrolidin-2-one ring attached to a 2-aminopyridine moiety, making it a unique and versatile molecule in organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of 1-(2-Aminopyridin-3-yl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates. Another approach is the oxidation of pyrrolidine derivatives. Additionally, ring expansion of β-lactams or cyclopropylamides can also lead to the formation of pyrrolidin-2-ones . Industrial production methods often involve the use of specific oxidants and additives to achieve high selectivity and yield .
Chemical Reactions Analysis
1-(2-Aminopyridin-3-yl)pyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents employed .
Scientific Research Applications
1-(2-Aminopyridin-3-yl)pyrrolidin-2-one has a wide range of applications in scientific research, including:
Biology: The compound’s biological activities make it a valuable tool in studying biochemical pathways and interactions.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs and treatments.
Industry: The compound is used in the synthesis of drugs, dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Aminopyridin-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various proteins and enzymes, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(2-Aminopyridin-3-yl)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolizines, pyrrolidine-2,5-diones, and prolinol derivatives. These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities. The uniqueness of this compound lies in its combination of the pyrrolidin-2-one ring with the 2-aminopyridine moiety, which imparts distinct properties and reactivity .
Similar compounds include:
- Pyrrolizines
- Pyrrolidine-2,5-diones
- Prolinol derivatives
Properties
Molecular Formula |
C9H11N3O |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
1-(2-aminopyridin-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H11N3O/c10-9-7(3-1-5-11-9)12-6-2-4-8(12)13/h1,3,5H,2,4,6H2,(H2,10,11) |
InChI Key |
PVKHTQBCVYBDRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(N=CC=C2)N |
Origin of Product |
United States |
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